molecular formula C9H5Br2F3O2 B12514146 2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one CAS No. 684220-63-1

2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one

Katalognummer: B12514146
CAS-Nummer: 684220-63-1
Molekulargewicht: 361.94 g/mol
InChI-Schlüssel: QAZVAXJJDCFNMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C9H5Br2F3O2 It is characterized by the presence of two bromine atoms, a trifluoromethoxy group, and a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-[3-(trifluoromethoxy)phenyl]ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1-[3-(trifluoromethoxy)phenyl]ethan-1-one.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: 1-[3-(trifluoromethoxy)phenyl]ethan-1-one.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one involves its interaction with molecular targets through its bromine and trifluoromethoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical entities. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Comparison

2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one is unique due to the presence of both bromine atoms and a trifluoromethoxy group, which confer distinct reactivity and properties

Eigenschaften

CAS-Nummer

684220-63-1

Molekularformel

C9H5Br2F3O2

Molekulargewicht

361.94 g/mol

IUPAC-Name

2,2-dibromo-1-[3-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H5Br2F3O2/c10-8(11)7(15)5-2-1-3-6(4-5)16-9(12,13)14/h1-4,8H

InChI-Schlüssel

QAZVAXJJDCFNMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.